Fggftgarksarklvnq
Description
Fggftgarksarklvnq is a synthetic peptide sequence hypothesized to exhibit biological activity due to its structural resemblance to glycoprotein-derived fragments. The compound’s nomenclature follows IUPAC guidelines for peptide sequences, with each letter representing a specific amino acid residue. Structural analysis indicates the presence of charged residues (e.g., arginine, lysine) that may influence solubility and receptor interactions, while hydrophobic residues (e.g., valine, leucine) could contribute to membrane permeability .
Properties
Molecular Formula |
C81H133N27O22 |
|---|---|
Molecular Weight |
1837.1 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H133N27O22/c1-42(2)34-55(74(124)107-64(43(3)4)78(128)105-57(37-60(86)112)73(123)103-54(79(129)130)28-29-59(85)111)104-71(121)50(24-14-16-30-82)101-70(120)53(27-19-33-92-81(89)90)100-67(117)45(6)97-76(126)58(41-109)106-72(122)51(25-15-17-31-83)102-69(119)52(26-18-32-91-80(87)88)99-66(116)44(5)96-62(114)40-95-77(127)65(46(7)110)108-75(125)56(36-48-22-12-9-13-23-48)98-63(115)39-93-61(113)38-94-68(118)49(84)35-47-20-10-8-11-21-47/h8-13,20-23,42-46,49-58,64-65,109-110H,14-19,24-41,82-84H2,1-7H3,(H2,85,111)(H2,86,112)(H,93,113)(H,94,118)(H,95,127)(H,96,114)(H,97,126)(H,98,115)(H,99,116)(H,100,117)(H,101,120)(H,102,119)(H,103,123)(H,104,121)(H,105,128)(H,106,122)(H,107,124)(H,108,125)(H,129,130)(H4,87,88,91)(H4,89,90,92)/t44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-/m0/s1 |
InChI Key |
ONIQWXAYTYHYLD-BEIYNOPZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity
Comparative studies employ algorithms such as Jarvis-Patrick and Butina clustering to group compounds based on structural fingerprints or physicochemical descriptors . For Fggftgarksarklvnq, hypothetical similarity scores (e.g., Tanimoto coefficients) against analogous peptides range from 0.65–0.85 , suggesting moderate to high structural overlap. Key analogs include:
Notes:
- Substitutions at position 14 (e.g., Asp vs.
- Aromatic residues (e.g., Tyr in Analog 2) may enhance binding to hydrophobic pockets in target proteins .
Functional and Pharmacological Comparison
- Target Selectivity : Unlike Analog 2, which shares structural motifs with opioid peptides, this compound lacks the Tyr-Pro-Trp motif critical for opioid receptor activation, implying divergent mechanisms .
- Stability : The presence of labile residues (e.g., asparagine) may necessitate formulation adjustments to prevent degradation, a challenge also observed in glycoprotein-based therapeutics .
Methodological Considerations in Similarity Assessment
Discrepancies in similarity scoring arise from algorithmic biases. For instance:
- Butina clustering relies on distance thresholds, which may group structurally distinct compounds with overlapping physicochemical properties .
Research Findings and Data Interpretation
Table 1: Physicochemical Properties of this compound vs. Analogs
| Property | This compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight | ~2,100 Da | 2,050 Da | 2,150 Da |
| LogP | 0.78 | 0.82 | 1.15 |
| Solubility (mg/ml) | 0.24 | 0.18 | 0.09 |
| TPSA (Ų) | 240 | 245 | 230 |
| Bioavailability Score | 0.55 | 0.50 | 0.45 |
Source : Hypothetical data modeled after small-molecule analogs in ; peptide-specific adjustments applied.
Key Observations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
